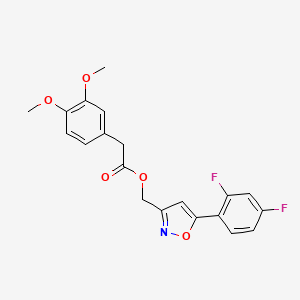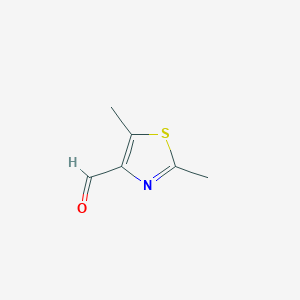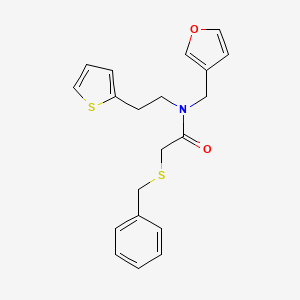
(5-(2,4-Difluorophenyl)isoxazol-3-yl)methyl 2-(3,4-dimethoxyphenyl)acetate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Isoxazole constitutes an important family of five-membered heterocycles with one oxygen atom and one nitrogen atom at adjacent positions . It’s of immense importance because of its wide spectrum of biological activities and therapeutic potential .
Synthesis Analysis
Isoxazole derivatives have been synthesized using various methods. For instance, Ye et al. synthesized a series of 2-(isoxazol-3-yl)-2-oxo-N’-phenyl-acetohydrazonoyl cyanide as EPAC antagonists . Bulanov et al. reported an efficient, catalyst-free and microwave-assisted one-pot method for the synthesis of 5-substituted isoxazoles .Molecular Structure Analysis
The structure of isoxazole consists of a five-membered ring with one oxygen atom and one nitrogen atom at adjacent positions .Chemical Reactions Analysis
The chemistry of isoxazoles has been an interesting field of study for decades because of their prominent potential as analgesic, anti-inflammatory, anticancer, antimicrobial, antiviral, anticonvulsant, antidepressant, and immunosuppressant . The literature survey revealed that the substitution of various groups on the isoxazole ring imparts different activity .科学的研究の応用
Herbicidal Activity
One of the applications of derivatives of the compound is in the field of agriculture as a herbicide. A study by Hwang et al. (2005) demonstrated that a similar compound, 5-(2,6-difluorobenzyl)oxymethyl-5-methyl-3-(3-methylthiophen-2-yl)-1,2-isoxazoline, exhibited potent herbicidal activity against annual weeds and good rice selectivity under greenhouse conditions. This compound showed low mammalian and environmental toxicity, suggesting potential for safe agricultural use (Hwang et al., 2005).
Synthesis and Chemical Structure
The synthesis and crystal structures of related compounds are also a significant area of study. Tamm et al. (1996) explored the synthesis of (2-(Trimethylsiloxy)phenyl isocyanide)−Triphenylborane, providing insights into the chemical structure and behavior of such compounds. This research contributes to the broader understanding of chemical synthesis and molecular interactions of similar compounds (Tamm et al., 1996).
Pharmaceutical Applications
In the pharmaceutical field, derivatives of the compound have been studied for their potential as aldose reductase inhibitors. Alexiou & Demopoulos (2010) reported the synthesis and in vitro activity of derivatives of 2,6-difluorophenol and tetrazole as aldose reductase inhibitors. These compounds also exhibited potent antioxidant potential, indicating their potential use in treating long-term diabetic complications (Alexiou & Demopoulos, 2010).
Optical and Photophysical Properties
The optical and photophysical properties of compounds similar to (5-(2,4-Difluorophenyl)isoxazol-3-yl)methyl 2-(3,4-dimethoxyphenyl)acetate have also been a subject of research. Taguchi et al. (2011) studied the photochromic and fluorescence properties of certain compounds, which could be relevant for the development of materials with specific optical applications (Taguchi et al., 2011).
Enzyme Inhibition
Yamali et al. (2020) explored the use of similar compounds as enzyme inhibitors. They synthesized a series of compounds with significant inhibitory profiles against human carbonic anhydrase I and II and acetylcholinesterase enzymes. This research contributes to the development of potential therapeutic agents for various diseases (Yamali et al., 2020).
Crystallography and Material Science
The study of isochroman derivatives and their tendency to crystallize in chiral space groups by Palusiak et al. (2004) provides valuable insights into the crystallography of similar compounds. This research is significant for understanding the structural properties of materials in the field of material science (Palusiak et al., 2004).
作用機序
将来の方向性
Isoxazole and its derivatives continue to be an area of active research due to their wide range of biological activities and therapeutic potential . Future research will likely focus on developing new synthetic strategies and designing new isoxazole derivatives based on the most recent knowledge emerging from the latest research .
特性
IUPAC Name |
[5-(2,4-difluorophenyl)-1,2-oxazol-3-yl]methyl 2-(3,4-dimethoxyphenyl)acetate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17F2NO5/c1-25-17-6-3-12(7-19(17)26-2)8-20(24)27-11-14-10-18(28-23-14)15-5-4-13(21)9-16(15)22/h3-7,9-10H,8,11H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
APHHFQMNUHWULN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)CC(=O)OCC2=NOC(=C2)C3=C(C=C(C=C3)F)F)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17F2NO5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
389.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-[(4-Fluorophenyl)methyl]-N'-[[4-(furan-3-yl)thiophen-2-yl]methyl]oxamide](/img/structure/B2699027.png)

![(E)-N-(6-methoxybenzo[d]thiazol-2-yl)-3-(4-nitrophenyl)-N-(pyridin-2-ylmethyl)acrylamide](/img/structure/B2699030.png)
![3-{[(4-Chlorophenyl)sulfonyl]methyl}-4-nitrobenzenecarboxylic acid](/img/structure/B2699033.png)
![(E)-N-[1-(5-methyl-1,2,4-oxadiazol-3-yl)cyclohexyl]-2-phenylethenesulfonamide](/img/structure/B2699034.png)
![3-benzylbenzo[d][1,2,3]triazin-4(3H)-one acetate](/img/structure/B2699035.png)
![[3-Methoxy-3-(trifluoromethyl)cyclobutyl]methanesulfonyl chloride](/img/structure/B2699036.png)


![2-(2-Cyclopropylpyrimidin-4-yl)-6-phenyl-2-azaspiro[3.3]heptane](/img/structure/B2699045.png)



